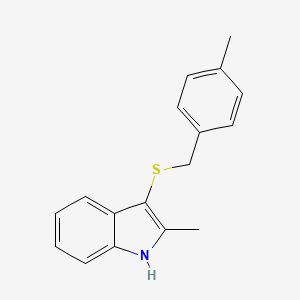

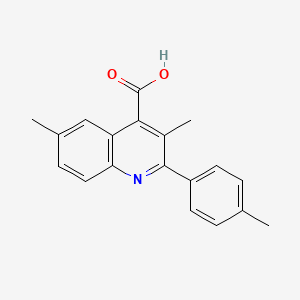

2-methyl-3-((4-methylbenzyl)thio)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “2-methyl-3-((4-methylbenzyl)thio)-1H-indole” belong to a class of organic compounds known as indoles, which are aromatic heterocyclic compounds with a structure that contains a benzene ring fused to a pyrrole ring . The presence of the thioether (R-S-R’) group and the methyl groups in the compound could potentially influence its chemical behavior and biological activity.

Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” would undergo would depend on the conditions and the presence of other reactants.Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

- The synthesis and functionalization of indoles, including 2-methyl-3-((4-methylbenzyl)thio)-1H-indole, have been a significant area of research for over a century. These methods have evolved to include palladium-catalyzed reactions, offering a versatile approach for accessing a wide range of biologically active compounds, including pharmaceutical and agrochemical intermediates (Cacchi & Fabrizi, 2005).

Electrophilic Palladation Pathway

- Research has focused on the palladium-catalyzed direct arylation of indoles, like this compound. Studies reveal the electrophilic palladation pathway, contributing to a deeper understanding of the mechanisms and regioselectivity in indole arylation (Lane, Brown & Sames, 2005).

Biologically Relevant Sulfur Heterocycles

- A method for synthesizing biologically relevant sulfur heterocycles using this compound has been developed. This includes copper-catalyzed C-N coupling and palladium-catalyzed direct arylation, yielding compounds like 5H-benzo[4,5][1,3]thiazino[3,2-a]indoles in good to excellent yields (Shelke, Jha & Kumar, 2016).

Nucleophilic Reactivities

- The nucleophilic reactivities of various indoles, including those similar to this compound, have been studied. These studies provide insights into the coupling kinetics with benzhydryl cations and establish a correlation between reactivity and electrophilicity parameters, crucial for understanding the chemical behavior of indoles (Lakhdar et al., 2006).

Indole Derivatization for Mass Spectrometry

- Indole derivatization techniques have been developed for mass spectrometry analysis. These techniques involve introducing electron-capturing groups to indole compounds, like this compound, enhancing their detection capabilities in biological samples (Bosin & Faull, 1989).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-3-[(4-methylphenyl)methylsulfanyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NS/c1-12-7-9-14(10-8-12)11-19-17-13(2)18-16-6-4-3-5-15(16)17/h3-10,18H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINPITDPJHEJNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2999845.png)

![N-(2-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2999847.png)

![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2999849.png)

![2,4-dichloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylbenzenesulfonamide](/img/structure/B2999851.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2999855.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(2,6-dichlorobenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2999857.png)

![methyl 2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2999861.png)

![N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B2999865.png)

![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2999866.png)